molecular formula C13H18N4O2S B6969246 1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide

1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide

Cat. No.: B6969246
M. Wt: 294.38 g/mol
InChI Key: IAOYPMRRQHHWAH-UHFFFAOYSA-N
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Description

1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl bromide in the presence of a base to form the ethylated pyrazole intermediate. This intermediate is then reacted with pyridine-3-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring with a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-ethyl-N,3,5-trimethyl-N-pyridin-3-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-5-17-11(3)13(10(2)15-17)20(18,19)16(4)12-7-6-8-14-9-12/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOYPMRRQHHWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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